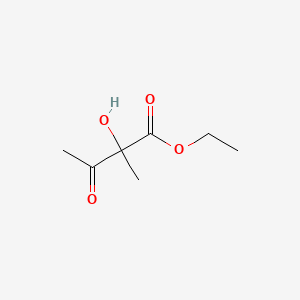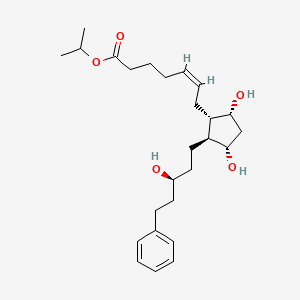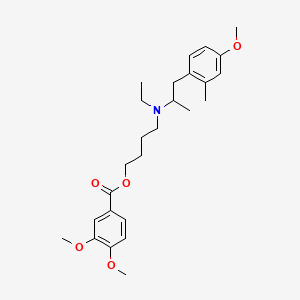
Mebeverine Hydrochloride Impurity O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mebeverine Hydrochloride Impurity O is a chemical compound that is often encountered as an impurity in the synthesis and production of Mebeverine Hydrochloride. Mebeverine Hydrochloride is a musculotropic antispasmodic agent commonly used for the management of irritable bowel syndrome. Impurity O is identified as 4-[Ethyl[(1RS)-2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]butyl 3,4-dimethoxybenzoate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mebeverine Hydrochloride Impurity O involves multiple steps, including the esterification of 3,4-dimethoxybenzoic acid with 4-[Ethyl[(1RS)-2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]butanol. The reaction typically requires the use of a catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the desired impurity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Mebeverine Hydrochloride Impurity O undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted esters and amines.
Aplicaciones Científicas De Investigación
Mebeverine Hydrochloride Impurity O has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties in relation to Mebeverine Hydrochloride.
Industry: Used in the quality control and assurance processes in the pharmaceutical industry .
Mecanismo De Acción
The mechanism of action of Mebeverine Hydrochloride Impurity O is not well-documented. it is believed to interact with similar molecular targets as Mebeverine Hydrochloride. This includes the modulation of calcium channels and muscarinic receptors, leading to the relaxation of smooth muscle in the gastrointestinal tract .
Comparación Con Compuestos Similares
Similar Compounds
Mebeverine Hydrochloride Impurity A: 4-Methoxyphenylacetone
Mebeverine Hydrochloride Impurity B: (2RS)-N-Ethyl-1-(4-methoxyphenyl)propan-2-amine
Mebeverine Hydrochloride Impurity C: 4-[Ethyl[(2RS)-1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol
Mebeverine Hydrochloride Impurity D: Veratric Acid
Uniqueness
Mebeverine Hydrochloride Impurity O is unique due to its specific structural configuration, which includes the 4-methoxy-3-methylphenyl group. This structural feature may contribute to its distinct chemical and biological properties compared to other impurities .
Propiedades
Fórmula molecular |
C26H37NO5 |
|---|---|
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
4-[ethyl-[1-(4-methoxy-2-methylphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H37NO5/c1-7-27(20(3)17-21-10-12-23(29-4)16-19(21)2)14-8-9-15-32-26(28)22-11-13-24(30-5)25(18-22)31-6/h10-13,16,18,20H,7-9,14-15,17H2,1-6H3 |
Clave InChI |
IDNRMIWDDOXXCE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=C(C=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


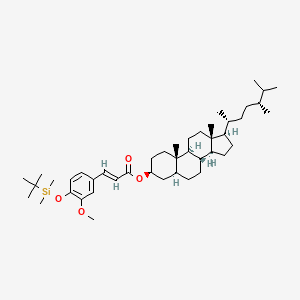
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3-[tert-butyl(dimethyl)-lambda4-sulfanyl]oxy-5-[[tert-butyl(dimethyl)silyl]methyl]heptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13846346.png)
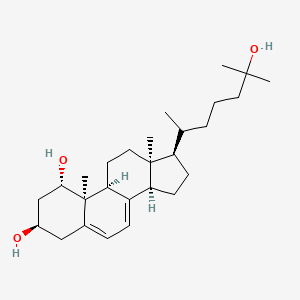
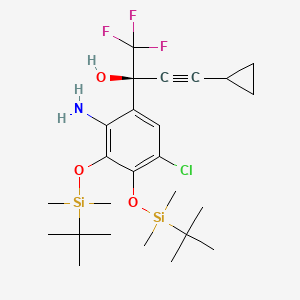
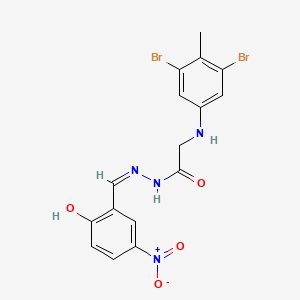
![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B13846373.png)
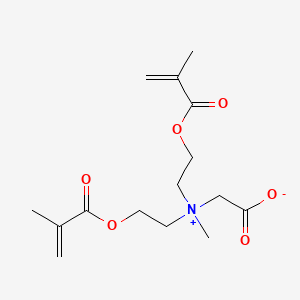

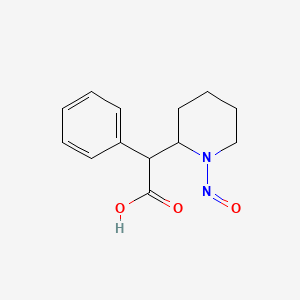
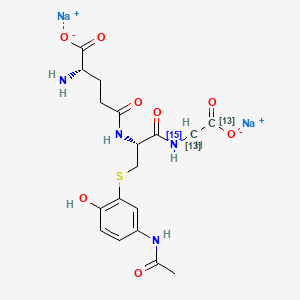
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
